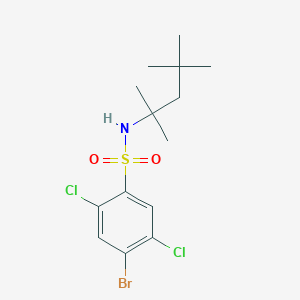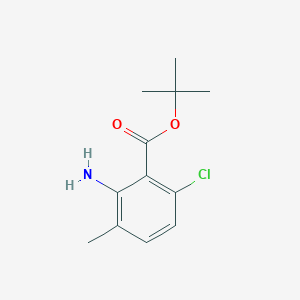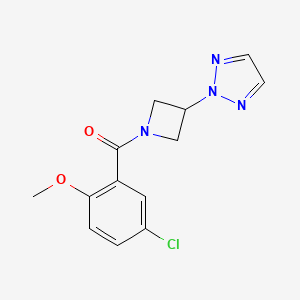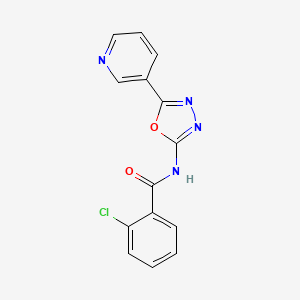
1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, also known as DDBP, is an organochlorine compound that has been widely studied for its potential applications in various areas of scientific research. DDBP is a colorless crystalline solid with a melting point of 145-147°C, and is soluble in organic solvents such as chloroform, ethanol, and acetone. DDBP is a synthetic compound that is not found naturally in the environment.
Applications De Recherche Scientifique
Structural and Reactivity Studies
Phase Equilibria and Compound Formation : Domańska and Letcher (2000) explored solid and liquid phase equilibria in mixtures involving N-methyl-2-pyrrolidinone and various benzene derivatives, identifying solid addition compounds with specific empirical formulae. This study highlights the potential for complex formation in pyridine-related systems, which might be applicable to the synthesis or analysis of similar compounds (Domańska & Letcher, 2000).
Hydrogen Bonding and Tautomerism : Research on N-(2-pyridil)-salicylidene and similar compounds by Nazır et al. (2000) delves into hydrogen bonding and tautomerism, offering insights into structural dynamics that could be relevant to understanding the behavior of related pyridine derivatives under different conditions (Nazır et al., 2000).
Optical and Electronic Properties
- Optical and Diode Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, analyzing their structural, optical, and diode characteristics. This research provides a foundation for understanding the electronic properties of pyridine derivatives, potentially useful for applications in electronic materials and devices (Zedan et al., 2020).
Catalytic and Synthetic Applications
- Synthesis of Heterocyclic N-Oxide : A study by Zhong, Guo, and Song (2004) presents a method for oxidizing various pyridine compounds to their N-oxides, demonstrating the versatility of pyridine derivatives in synthetic chemistry and potential applications in the synthesis of complex molecules (Zhong et al., 2004).
Advanced Materials and Photophysics
- Photoisomerism in Pyridinedicarboxamide Derivatives : Research by Tie, Gallucci, and Parquette (2006) on the helical conformational dynamics and photoisomerism of pyridinedicarboxamide/m-phenylazoazobenzene oligomers underscores the potential of pyridine derivatives in the development of responsive materials with applications in molecular electronics and photonics (Tie et al., 2006).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-[(3,4-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO2/c1-12-20(27-11-14-15(21)3-2-4-16(14)22)19(26)7-8-25(12)10-13-5-6-17(23)18(24)9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQTVGRFCBODQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)



![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)




